molecular formula C14H20N4 B14880160 1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine

1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine

Cat. No.: B14880160
M. Wt: 244.34 g/mol
InChI Key: IHOPQZTXRFXBLT-UHFFFAOYSA-N
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Description

1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine is a complex heterocyclic compound that features both diazepane and imidazo[1,5-a]pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-diazepane with 3-methylimidazo[1,5-a]pyridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine stands out due to its combined diazepane and imidazo[1,5-a]pyridine moieties, which confer unique chemical and biological properties. This dual functionality allows for versatile interactions with various biological targets, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

1-(1,4-diazepan-1-ylmethyl)-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C14H20N4/c1-12-16-13(14-5-2-3-9-18(12)14)11-17-8-4-6-15-7-10-17/h2-3,5,9,15H,4,6-8,10-11H2,1H3

InChI Key

IHOPQZTXRFXBLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)CN3CCCNCC3

Origin of Product

United States

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